4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride is a useful research compound. Its molecular formula is C6H9Cl2N5 and its molecular weight is 222.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile Dihydrochloride is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival .
Mode of Action
4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile Dihydrochloride acts as an ATP mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, preventing the phosphorylation and activation of the receptor . This inhibits the downstream signaling pathways, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile Dihydrochloride affects several biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway, which are involved in cell survival, proliferation, and differentiation .
Result of Action
The inhibition of EGFR by 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile Dihydrochloride can lead to significant apoptotic effects in cells . For example, it has been shown to upregulate the level of caspase-3, a key enzyme involved in the execution-phase of cell apoptosis .
Biological Activity
4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile; dihydrochloride is a pyrimidine derivative with significant biological activity, particularly in the fields of oncology and antimicrobial research. This compound has garnered attention due to its potential as a therapeutic agent, particularly in cancer treatment and enzyme inhibition.
The molecular formula for 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile dihydrochloride is C6H8Cl2N5. Its structure includes an amino group, a carbonitrile group, and a pyrimidine ring, which contribute to its biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to inhibit specific kinases involved in cell proliferation. For instance, it has been reported to inhibit VEGFR-2 kinase activity, which is crucial for tumor angiogenesis .
- Case Study : In one study, the compound was encapsulated in liposomes to enhance its delivery and efficacy against sarcoma 180 cells. The results indicated that the liposomal formulation significantly improved tumor inhibition rates compared to free drug formulations .
- Cell Cycle Impact : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from entering mitosis, thereby contributing to its antiproliferative effects .
Antimicrobial Activity
Beyond its anticancer properties, 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile has also been investigated for its antimicrobial effects.
- Inhibition of Microbial Growth : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.
- Mechanism of Action : The antimicrobial activity may be attributed to its ability to bind to specific enzymes or receptors in microbial cells, disrupting their metabolic processes.
Structure-Activity Relationship (SAR)
The biological activity of 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile can be influenced by structural modifications. Research indicates that variations in substituents on the pyrimidine ring can enhance or diminish its potency against specific targets.
Research Findings
Several studies have been conducted to evaluate the biological activity and therapeutic potential of 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile:
- In Vitro Studies : Various assays have confirmed its effectiveness against cancer cell lines such as HCT-116 and MCF-7, with GI50 values around 0.5 µM .
- Animal Models : In vivo experiments demonstrated significant tumor reduction in mice treated with the compound compared to control groups receiving saline or standard chemotherapy agents like 5-fluorouracil (5-FU) .
- Enzyme Inhibition : The compound has shown promise as a β-glucuronidase inhibitor with an IC50 value significantly lower than standard inhibitors, indicating its potential for further development as a pharmaceutical agent .
Properties
IUPAC Name |
4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.2ClH/c7-1-4-3-10-5(2-8)11-6(4)9;;/h3H,2,8H2,(H2,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBDBSJXYSSGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CN)N)C#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.